Magnesium aluminum zirconium oxide

Description

Properties

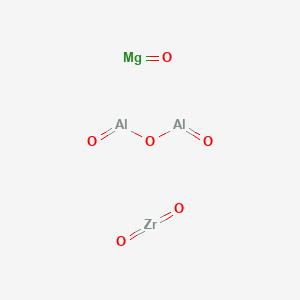

Molecular Formula |

Al2MgO6Zr |

|---|---|

Molecular Weight |

265.49 g/mol |

IUPAC Name |

dioxozirconium;oxomagnesium;oxo(oxoalumanyloxy)alumane |

InChI |

InChI=1S/2Al.Mg.6O.Zr |

InChI Key |

BKXNWDARBXQSJE-UHFFFAOYSA-N |

Canonical SMILES |

O=[Mg].O=[Al]O[Al]=O.O=[Zr]=O |

Origin of Product |

United States |

Synthetic Methodologies and Processing Techniques for Magnesium Aluminum Zirconium Oxide

Solid-State Reaction Pathways for Magnesium Aluminum Zirconium Oxide Formation

Solid-state reaction is a conventional and widely used method for producing multicomponent oxide ceramics. This technique involves the direct reaction of solid precursors at elevated temperatures to form the desired compound.

High-Temperature Sintering Protocols and Their Impact on Phase Evolution

High-temperature sintering is a critical step in the solid-state synthesis of this compound. It is during this process that the precursor powders densify and the final crystalline phases are formed. The sintering temperature and duration have a profound impact on the phase evolution and microstructure of the ceramic.

Generally, sintering temperatures for zirconia-based ceramics can be quite high, often exceeding 1450°C, to achieve high density. googleapis.com However, lower sintering temperatures are advantageous as they can minimize excessive grain growth, which in turn improves the retention of metastable phases and enhances mechanical properties. googleapis.com For instance, in the synthesis of zirconia-toughened magnesium aluminate spinel (MgAl₂O₄), calcination at 1000°C for four hours results in a well-crystallized magnesium aluminate spinel phase mixed with cubic and monoclinic zirconium oxide phases. googleapis.com

The addition of stabilizers like magnesium oxide (MgO) can influence the crystalline phases of zirconia (ZrO₂). Pure zirconia undergoes a phase transformation from tetragonal to monoclinic at temperatures below 1170°C, which is accompanied by a significant volume increase that can cause cracking. iiste.org The addition of MgO helps to stabilize the tetragonal and cubic phases at lower temperatures. semanticscholar.org Studies have shown that with an increase in MgO concentration at sintering temperatures of 800°C and 1000°C, the monoclinic phase of ZrO₂ becomes more dominant. semanticscholar.org

The atmosphere during sintering also plays a role. For example, some processes are carried out under an inert argon atmosphere to limit oxidation. nih.gov

Interactive Data Table: Sintering Parameters and Phase Evolution

| Precursor System | Sintering Temperature (°C) | Sintering Time (h) | Atmosphere | Resulting Phases | Reference |

| Mg-Al-Zr Hydroxychloride | 1000 | 4 | Air | Magnesium Aluminate Spinel, Cubic and Monoclinic Zirconia | googleapis.com |

| ZrO₂ with MgO stabilizer | 800-1000 | Not Specified | Air | Tetragonal and Monoclinic Zirconia | semanticscholar.org |

| ZrO₂-MgO-CaO-SiO₂-P₂O₅-CaF₂ | Not Specified | Not Specified | Not Specified | Fluorapatite, β-wollastonite | nih.gov |

| AZ31B Mg alloy with ZrO₂ | 700 | 10 min | Argon | - | nih.gov |

Precursor Powder Preparation and Mixing Strategies

The homogeneity and reactivity of the precursor powders are crucial for a successful solid-state reaction. The starting materials typically consist of fine powders of the constituent oxides or their precursors. For this compound, these can include magnesium oxide (MgO), aluminum oxide (Al₂O₃), and zirconium oxide (ZrO₂), or their respective salts. googleapis.com

Intimate mixing of the precursor powders is essential to ensure a uniform reaction throughout the material. This can be achieved through various mechanical mixing techniques. The goal is to minimize the diffusion distance between reacting particles, which can lead to lower reaction temperatures and more uniform phase formation. googleapis.com

One approach involves the use of fine zirconium oxide powders, preferably with crystallite particle sizes of less than 1 µm, to be mixed with the spinel precursor-forming compounds. googleapis.com Another strategy is to use precursor salts that decompose upon heating to form the desired oxides. For example, zirconium salts can be used which convert to zirconium oxide during calcination. google.comgoogle.com

Solution-Based Approaches for Controlled Synthesis of this compound

Solution-based synthesis methods offer several advantages over solid-state reactions, including better homogeneity at the atomic level, lower synthesis temperatures, and the ability to produce fine, highly reactive powders. iiste.org

Sol-Gel Processing and Variations for Multicomponent Oxides

The sol-gel method is a versatile wet-chemical technique used for the synthesis of multicomponent oxides. It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. This process allows for the mixing of precursors at the molecular level, leading to a very homogeneous final product. frontiersin.org

In a typical sol-gel synthesis of magnesium aluminate (MgAl₂O₄), metal salts such as magnesium chloride hexahydrate (MgCl₂·6H₂O) and aluminum trichloride (B1173362) (AlCl₃) are dissolved in a solvent, often with a chelating agent. frontiersin.orgwikipedia.org The solution is then heated to form a gel, which is subsequently dried and calcined to produce the final oxide powder. researchgate.net For instance, a gel can be dried at 125°C for 8 hours and then calcined at 1000°C for varying durations to form the crystalline magnesium aluminum spinel. researchgate.net

Variations of the sol-gel process, such as the polyacrylamide gel route, have been employed to synthesize MgAl₂O₄ nanoparticles. frontiersin.org This method can influence the structure, morphology, and physicochemical properties of the resulting material. frontiersin.org

Co-precipitation Techniques for Homogeneous Precursors

Co-precipitation is another widely used solution-based method for preparing homogeneous precursor powders for complex oxides. iiste.org This technique involves the simultaneous precipitation of multiple metal ions from a solution by adding a precipitating agent. The resulting precipitate consists of an intimate mixture of the metal hydroxides or other insoluble salts.

For the synthesis of this compound composites, a precursor powder can be derived by continuously and simultaneously adding a water-soluble aluminate, a magnesium salt, and a zirconium salt to a liquid medium. googleapis.comgoogle.com The pH of the reaction medium is typically controlled between 4 and 12. googleapis.comgoogle.com The resulting co-precipitated solids are then washed, dried, and calcined to form the final ceramic powder. googleapis.com For example, calcination at 1000°C for 4 hours can be performed after drying. googleapis.com

Different precipitating agents can be used, which can affect the characteristics of the resulting powder. For instance, in the synthesis of magnesium aluminate spinel, urea (B33335) and ammonium (B1175870) bicarbonate have been used as precipitants, leading to different precursor morphologies and phase evolutions upon calcination. thaiscience.info

Interactive Data Table: Co-precipitation Synthesis Parameters

| Precursor Salts | Precipitating Agent | pH | Calcination Temperature (°C) | Resulting Material | Reference |

| Sodium aluminate, magnesium chloride, zirconium oxynitrate | - (pH controlled) | 9.1-10.77 | 1000 | 7.3% ZrO₂ - 92.7% MgAl₂O₄ composite | google.com |

| Sodium aluminate, magnesium chloride, zirconium oxychloride | - (pH controlled) | ~9.8 | Not Specified | 10% ZrO₂ - 90% MgAl₂O₄ composite | google.com |

| Zirconium chloride, magnesium chloride | Sodium hydroxide (B78521) | Not Specified | 800-1000 | Magnesium zirconate (MgZrO₃) | iiste.orgiiste.org |

| Aluminum nitrate, magnesium nitrate | Urea / Ammonium bicarbonate | Not Specified | 1100 | MgAl₂O₄ nanoparticles | thaiscience.info |

Hydrothermal and Solvothermal Synthesis Methods

Hydrothermal and solvothermal synthesis are methods that involve chemical reactions in aqueous or non-aqueous solvents, respectively, at elevated temperatures and pressures in a sealed vessel called an autoclave. These techniques can produce well-crystallized powders at relatively low temperatures and offer good control over particle size and morphology.

While specific examples for the direct hydrothermal or solvothermal synthesis of a distinct this compound compound are less common in the provided search results, these methods are recognized as viable routes for producing complex oxides. iiste.org For instance, the preparation of magnesium-aluminum hydrotalcite, a related layered double hydroxide, can be achieved using a hydrothermal method. mdpi.com This involves reacting magnesium hydroxide and aluminum hydroxide in water at 95°C for 30 hours. mdpi.com The principles of this method can be extended to the synthesis of more complex oxide systems.

Solution Combustion Synthesis for Magnesium Zirconium Oxide

Solution combustion synthesis (SCS) is a versatile and rapid method for producing fine, homogenous, and crystalline ceramic powders. This technique is particularly effective for synthesizing multi-component oxides like magnesium zirconium oxide. The process involves a self-sustaining, exothermic redox reaction in an aqueous or sol-gel medium containing metal salts, typically nitrates, which act as the oxidizer, and an organic fuel, such as urea, glycine, or citric acid. aip.orgresearchgate.netirjet.net

The synthesis begins with the creation of a homogenous aqueous solution of magnesium nitrate, zirconium nitrate, and a fuel like urea. aip.org This mixture is heated in a furnace, typically pre-heated to a high temperature (e.g., 600°C). The heating process first evaporates the water, leading to a viscous paste. As the temperature rises, the mixture reaches its auto-ignition point, triggering a rapid, voluminous, and gaseous combustion. aip.org This entire process is very short, often lasting only a few minutes, and results in a foamy, lightweight, and nanocrystalline powder. aip.orgresearchgate.net

Post-synthesis processing, such as annealing at higher temperatures (e.g., 800°C), is often performed to enhance the crystallinity and phase purity of the resulting powder. aip.orgirjet.net X-ray diffraction (XRD) analysis of MgZrO3 synthesized via SCS reveals a mixed-phase composition of magnesium and zirconium oxides, with crystallite sizes calculated to be in the nanoscale range, approximately 15 nm. aip.org The choice of fuel and the fuel-to-oxidant ratio are critical parameters that can influence the combustion temperature, the amount of gas evolved, and consequently, the morphology, particle size, and surface area of the final product. researchgate.net

Table 1: Parameters in Solution Combustion Synthesis of Magnesium Zirconium Oxide

| Parameter | Description | Example Value/Effect | Source |

|---|---|---|---|

| Oxidizer | Metal precursor providing oxygen for the reaction. | Magnesium Nitrate Hexahydrate (Mg(NO3)2·6H2O), Zirconium Nitrate (ZrO(NO3)2) | aip.org |

| Fuel | Organic compound that undergoes oxidation. | Urea (CO(NH2)2), Glycine | aip.orgirjet.net |

| Ignition Temperature | Temperature at which the self-sustaining reaction begins. | 600°C | aip.org |

| Post-annealing Temp. | Heat treatment to improve crystallinity. | 800°C for 2 hours | aip.org |

| Resulting Crystallite Size | The size of the coherently scattering crystalline domains. | ~15 nm | aip.org |

Thin Film Deposition Technologies for this compound

The fabrication of this compound thin films is crucial for its application in areas like electronics and protective coatings. Various deposition technologies are employed, each offering distinct advantages in controlling film properties such as thickness, uniformity, and microstructure.

Spin-Coating Methodologies for Oxide Films

Spin-coating is a widely used liquid-phase deposition technique renowned for its simplicity, low cost, and ability to produce highly uniform thin films with nanoscale thicknesses. wikipedia.orgossila.com The method is particularly well-suited for depositing oxide films, including those containing zirconium and aluminum, from sol-gel precursors. fayoum.edu.egjst.go.jp

The process consists of four main stages: deposition, spin-up, spin-off, and evaporation. ossila.com Initially, a small amount of a liquid precursor solution is dispensed onto the center of a flat substrate. wikipedia.org The substrate is then rapidly accelerated to a high rotational speed (up to 10,000 rpm). wikipedia.org The centrifugal force causes the solution to spread evenly across the substrate surface. Excess solution is flung off the edges, and the solvent evaporates simultaneously, leaving behind a solid, uniform thin film. wikipedia.orgossila.com

The final thickness of the film is primarily controlled by the angular velocity of the spin, the viscosity of the solution, and the concentration of the precursor in the solvent. wikipedia.org Higher spin speeds result in thinner films. This technique's key advantage is the exceptional uniformity of the deposited film, with thickness variations often less than 1%. wikipedia.org It is a cornerstone of microfabrication and is used extensively for applying everything from photoresists to functional metal oxide layers. ossila.comfayoum.edu.eg

Microstructure Engineering during Processing of this compound

The engineering of the microstructure—specifically the phase composition, grain size, and grain boundaries—during processing is paramount to tailoring the mechanical, thermal, and electrical properties of this compound ceramics.

Influence of Processing Parameters on Phase Formation and Transformation

The final phase composition of this compound is highly sensitive to the processing parameters applied during synthesis and subsequent treatments. The addition of zirconium to magnesium-aluminum alloys, for example, can lead to the formation of new intermetallic phases, such as Al3Zr, which in turn influences the crystallization dynamics of the primary magnesium phases. mdpi.comresearchgate.netnih.gov

Thermal processing plays a critical role. For instance, in zirconia-based systems, the temperature and cooling rate during deposition are crucial. Techniques like detonation spraying involve extremely high temperatures followed by rapid cooling, which can "freeze" high-temperature phases, such as the metastable tetragonal zirconia (t'-ZrO2) phase, making them stable at room temperature. mdpi.com This prevents the transformation to the more common monoclinic phase.

Similarly, annealing temperature and duration are key levers for controlling phase evolution. researchgate.net For formed components, parameters such as forging temperature and applied load can induce dynamic recrystallization, a process where new, strain-free grains are formed, fundamentally altering the material's phase structure and properties. researchgate.net

Table 2: Influence of Processing on Phase Formation

| Process | Parameter | Effect on Phase | Source |

|---|---|---|---|

| Alloy Inoculation | Zirconium Concentration | Formation of Al3Zr intermetallic phases in Mg-Al alloys. | mdpi.comnih.gov |

| Detonation Spraying | High Temperature & Rapid Cooling | Stabilization of metastable tetragonal (t'-ZrO2) phase at room temperature. | mdpi.com |

| Heat Treatment | Annealing Temperature & Time | Controls phase evolution and crystallinity. | researchgate.net |

| Forging | Temperature & Load | Can induce dynamic recrystallization, forming new grain structures. | researchgate.net |

Control of Grain Growth and Crystallite Size in Oxide Systems

Controlling the grain size of oxide ceramics is fundamental to determining their properties. Generally, finer grain sizes lead to improved mechanical strength. Several strategies are employed to manage grain growth.

Synthesis methods like solution combustion inherently produce nanocrystalline powders, with initial crystallite sizes as small as 15 nm for MgZrO3. aip.org The parameters of the synthesis, such as the fuel-to-oxidant ratio, can be adjusted to modify this initial size. researchgate.net

During subsequent thermal processing (sintering or annealing), grain growth is primarily controlled by temperature and time. researchgate.net Higher temperatures and longer durations provide the necessary energy for grain boundary migration, leading to the coalescence of smaller grains into larger ones.

However, grain growth can be actively suppressed. The presence of dopants or secondary phases at grain boundaries can pin them, inhibiting their movement. mdpi.com Furthermore, physical constraints, such as in thin films or nanoribbons, create a confinement effect that can effectively suppress grain growth even at very high annealing temperatures. nih.gov The measurement and quantification of grain and crystallite size are typically performed using X-ray diffraction (XRD), which calculates crystallite size via the Scherrer equation, and direct imaging techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM). nih.govyoutube.com

Advanced Characterization and Analytical Techniques for Magnesium Aluminum Zirconium Oxide

Structural Elucidation and Phase Analysisimp.kiev.uanasa.gov

The arrangement of atoms and the identification of crystalline phases within magnesium aluminum zirconium oxide are fundamental to understanding its physical and chemical behavior. Techniques that probe the material's structure at various length scales are therefore essential.

X-ray Diffraction (XRD) for Crystalline Phase Identification and Lattice Parameter Determinationnasa.govresearchgate.net

X-ray Diffraction (XRD) is a primary and powerful non-destructive technique used to identify the crystalline phases present in a material and to determine its lattice parameters. researchgate.net By bombarding the material with X-rays and analyzing the diffraction pattern produced, researchers can gain insight into the atomic arrangement.

In the study of this compound and related composite systems, XRD is instrumental in distinguishing between different crystalline forms of zirconium dioxide (ZrO₂), such as monoclinic (m-ZrO₂), tetragonal (t-ZrO₂), and cubic (c-ZrO₂). mdpi.comsemanticscholar.orgnih.govresearchgate.netnih.gov The addition of magnesium oxide (MgO) and aluminum oxide (Al₂O₃) can stabilize these phases and influence the resulting crystal structure. mdpi.comsemanticscholar.orgnih.gov For instance, the addition of Al₂O₃ to a ZrO₂-MgO system has been observed to eliminate the cubic structure typical of the binary system, resulting in a highly amorphous structure. nasa.gov This is significant because an amorphous structure is often preferred for applications like optical coatings to ensure high spectral quality and environmental stability. nasa.gov

The analysis of XRD patterns allows for the precise measurement of lattice parameters. For example, in a study of magnesium powder, XRD analysis using the Rietveld method determined a hexagonal close-packed structure with lattice constants of a = 3.2100 Å and c = 5.2107 Å. researchgate.net In alumina-zirconia nanocomposites, XRD peak profile analysis helps in understanding lattice distortions and microstrains within the material. d-nb.info The Williamson-Hall and Warren-Averbach methods are often employed to separate the effects of crystallite size and lattice strain on the diffraction peak broadening. d-nb.info

Table 1: Examples of Lattice Parameters Determined by XRD for Related Oxide Systems

| Material System | Crystalline Phase | Lattice Parameters (Å) | Source |

| Magnesium Powder | Hexagonal | a = 3.2100, c = 5.2107 | researchgate.net |

| t-ZrO₂ in Alumina (B75360) Composite | Tetragonal | Not specified | nih.gov |

| m-ZrO₂ | Monoclinic | Not specified | researchgate.net |

| t-ZrO₂ | Tetragonal | a = 3.5920, c = 5.1790 | researchgate.net |

This table is for illustrative purposes and shows data for related materials to demonstrate the type of information obtained from XRD analysis.

Electron Microscopy (SEM, TEM) for Microstructural and Nanostructural Investigationsemanticscholar.orgmdpi.comresearchgate.net

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for visualizing the microstructure and nanostructure of this compound.

Scanning Electron Microscopy (SEM) provides high-resolution images of the material's surface topography and morphology. It is used to observe grain size, shape, and distribution, as well as the presence of pores or other defects. nih.gov For example, SEM analysis of magnesia-stabilized zirconia (MSZ) powders has shown that the grain size is significantly dependent on the calcination temperature, with particles exhibiting a nearly spherical-like structure. mdpi.com In composites, SEM can reveal the distribution of different phases, such as the homogenous distribution of ZrO₂ nanoparticles in a magnesium alloy matrix. nih.gov

Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the investigation of the material's internal structure at the nanoscale. TEM can be used to observe individual crystallites, grain boundaries, and defects within the crystal lattice. semanticscholar.orgmdpi.com Studies on MSZ samples have used TEM to reveal that at 600 °C, particle sizes were less than 20 nm, while at 800 °C, elongated agglomerates formed. semanticscholar.orgmdpi.com High-resolution TEM (HRTEM) can even visualize the atomic lattice, providing information on interplanar spacings. mdpi.com

Selected Area Electron Diffraction (SAED) for Crystallographic Orientation Mapping

Selected Area Electron Diffraction (SAED) is a technique typically performed within a TEM. By directing the electron beam to a specific area of the sample and analyzing the resulting diffraction pattern, SAED can determine the crystal structure and crystallographic orientation of that localized region.

This technique is particularly useful for identifying the different phases present in a composite material and understanding their orientation relationships. For instance, in a MgO-ZrO₂ heterostructure, SAED patterns can be used to identify crystalline MgO with a cubic crystal structure and crystalline ZrO₂ with a monoclinic crystal structure. mdpi.com In the study of magnesium alloys, Electron Backscatter Diffraction (EBSD), a related SEM-based technique, is used to map the crystallographic orientations of grains, which is crucial for understanding dendritic growth patterns. nih.gov The preferred growth direction of dendrites is highly dependent on the crystallographic anisotropy, which can be influenced by the addition of alloying elements. nih.gov

Atomic Force Microscopy (AFM) for Surface Morphology and Roughness Analysis of Oxide Filmsnasa.gov

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional information about the surface morphology and roughness of a material at the nanoscale. nasa.gov It is particularly valuable for characterizing thin films of this compound. nasa.gov

AFM analysis can quantify surface roughness parameters such as the root mean square (RMS) roughness. nih.gov For optical coatings, a smooth surface is often critical to minimize light scattering and improve performance. researchgate.net Studies have shown that the surface roughness of oxide films can be influenced by deposition conditions and post-deposition annealing. researchgate.net For instance, the surface roughness of scandium-stabilized zirconia films was found to increase with annealing temperature. researchgate.net In the context of this compound amorphous ternary composites, AFM has been used to investigate the surface morphology and grain size distributions of the films. nasa.govnasa.gov

Table 2: Illustrative Surface Roughness Data from AFM Analysis of Oxide Films

| Material System | Condition | Roughness (RMS or Sa) | Source |

| ScAlSZ Thin Film | Annealed at 900 °C | 13.92 nm (statistical analysis) | researchgate.net |

| High-Purity Magnesium | Smooth | < 0.5 µm (Sa) | nih.gov |

| High-Purity Magnesium | Moderately Rough | 1.0–2.0 µm (Sa) | nih.gov |

| High-Purity Magnesium | Rough | > 2.0 µm (Sa) | nih.gov |

This table provides examples of surface roughness measurements for different materials to illustrate the data obtained through AFM.

Compositional and Chemical State Analysisnasa.govsemanticscholar.org

Determining the elemental composition and the chemical states of the constituent elements is crucial for understanding the properties and performance of this compound.

Energy Dispersive X-ray Spectroscopy (EDX/EDS) for Elemental Distributionnasa.govsemanticscholar.orgnasa.gov

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. thermofisher.com It is often integrated with an SEM or TEM, allowing for the simultaneous imaging of the microstructure and determination of the elemental composition of specific features. thermofisher.com

When the electron beam of the microscope interacts with the sample, it generates characteristic X-rays from the elements present. The EDX detector measures the energy and intensity of these X-rays to identify the elements and their relative abundance. This technique can provide point analysis, line scans, or elemental maps showing the spatial distribution of elements. thermofisher.com

In the analysis of this compound, EDX is used to confirm the presence and quantify the amounts of magnesium, aluminum, zirconium, and oxygen. nasa.govnasa.gov It can verify the intended stoichiometry of the synthesized material and detect any impurities. semanticscholar.org EDX mapping is particularly powerful for visualizing the distribution of each element across the sample, which is essential for assessing the homogeneity of composite materials. researchgate.netresearchgate.net For example, in a study of a MgO-Al₂O₃-ZrO₂ ternary mixed-composite, EDX analysis was used to correlate the process-dependent compositions in the films with their optical constants. nasa.govnasa.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nih.gov XPS is particularly valuable for analyzing the near-surface region of this compound, as the surface chemistry dictates its interaction with the surrounding environment. nih.gov The technique can provide detailed information on the oxidation states of magnesium, aluminum, and zirconium, which may differ from the bulk composition. nih.govtasconusa.com

In the analysis of this compound, high-resolution XPS spectra are obtained for the core levels of Mg, Al, Zr, and O. The binding energy of the photoelectrons is characteristic of the element and its oxidation state. For instance, the Mg 1s peak is typically observed around 1304 eV. researchgate.net The Al 2p peak for aluminum in the form of Al₂O₃ is expected around 74 eV. benthamopenarchives.com For zirconium, the Zr 3d spectra would be analyzed to determine the presence of zirconium dioxide (ZrO₂).

The O 1s spectrum is also of significant importance. It can often be deconvoluted into multiple peaks, representing oxygen in different chemical environments, such as metal oxides (O²⁻) and surface hydroxyl groups or carbonates. benthamopenarchives.com For example, the O 1s peak for metal oxides is typically found at a lower binding energy (around 530-531 eV), while peaks at higher binding energies (around 533 eV) can be attributed to species like MgCO₃ or Mg(OH)₂. benthamopenarchives.com By analyzing the areas of these peaks, the relative concentrations of the different elements and their respective oxidation states on the surface of the this compound can be quantified. tasconusa.com

Table 1: Representative XPS Binding Energies for Elements in this compound and Related Compounds

| Element/Core Level | Binding Energy (eV) | Compound/Oxidation State | Source |

|---|---|---|---|

| Mg 1s | ~1304 | MgO | researchgate.net |

| Mg 2p | ~50 | Mg²⁺ in oxide | benthamopenarchives.com |

| Al 2p | ~74 | Al₂O₃ | benthamopenarchives.comresearchgate.net |

| Zr 3d | Not specified | ZrO₂ | researchgate.net |

| O 1s | ~531.0 | Metal Oxide (MgO/Al₂O₃) | benthamopenarchives.com |

| O 1s | ~533.2-533.4 | MgCO₃ and/or Mg(OH)₂ | benthamopenarchives.com |

Spectroscopic Investigations of Electronic and Vibrational States

Spectroscopic techniques are indispensable for probing the electronic and vibrational properties of this compound, offering insights into its optical behavior and chemical structure.

UV-Vis Spectroscopy for Electronic Transitions and Optical Band Gap Analysis

UV-Vis Spectroscopy is a powerful technique used to study the electronic transitions occurring in a material and to determine its optical band gap. The absorption of UV or visible light excites electrons from the valence band to the conduction band. The energy difference between these bands is the band gap (E_g), a critical parameter for optical and electronic applications. researchgate.net

For a mixed oxide like this compound, the optical properties and band gap are influenced by the constituent oxides: MgO, Al₂O₃, and ZrO₂. nasa.govnasa.gov The band gap of the composite material can be tuned by varying the relative proportions of these components. For instance, doping MgO with aluminum has been shown to decrease the optical band gap. researchgate.net Similarly, doping ZrO₂ with magnesium can also alter its band gap. researchgate.net The analysis of the UV-Vis absorption spectrum allows for the calculation of the optical band gap, often by plotting (αhν)² versus photon energy (hν) and extrapolating the linear portion of the curve to the energy axis. researchgate.netresearchgate.net

Table 2: Optical Band Gap Values for Related Oxide Materials

| Material | Optical Band Gap (eV) | Synthesis/Doping | Source |

|---|---|---|---|

| Undoped ZnO | 3.16 | Solid-state reaction | dergipark.org.tr |

| Al-doped ZnO | 3.25 | Solid-state reaction | dergipark.org.tr |

| Mg-doped ZnO | 3.21 | Solid-state reaction | dergipark.org.tr |

| Undoped MgO | 2.00 | Spray pyrolysis | researchgate.net |

| 1% Al-doped MgO | 1.90 | Spray pyrolysis | researchgate.net |

| 2% Al-doped MgO | 1.75 | Spray pyrolysis | researchgate.net |

| Pure ZrO₂ | 2.99 | Co-precipitation | researchgate.net |

| Mg, Mn-doped ZrO₂ | 2.65 | Co-precipitation | researchgate.net |

Photoluminescence (PL) Spectroscopy for Emission Characteristics

Photoluminescence (PL) spectroscopy is a non-destructive technique that provides information about the electronic structure and defects within a material. When a material absorbs photons, electrons are excited to higher energy states. The subsequent radiative recombination of these excited electrons results in the emission of light, which is detected as the PL spectrum.

The PL spectrum of this compound would be expected to show emission bands related to the individual oxide components and any defect states created by their combination. For example, ZrO₂ nanoparticles are known to exhibit photoluminescence. When excited with UV light, ZrO₂ can show multiple emission bands. For instance, excitation at 270 nm can result in emission peaks at 300 nm, 365 nm, and 470 nm. researchgate.net Excitation at 325 nm can lead to emissions at 362 nm, 382 nm, and 470 nm. researchgate.net The presence of magnesium and aluminum oxides would likely modify these emission characteristics, potentially introducing new emission peaks or shifting existing ones due to changes in the electronic structure and defect density.

Table 3: Photoluminescence Emission Characteristics of ZrO₂ Nanoparticles

| Excitation Wavelength (nm) | Emission Peak Wavelengths (nm) | Source |

|---|---|---|

| 270 | 300, 365, 470 | researchgate.net |

| 325 | 362, 382, 470 | researchgate.net |

| 354 | 390, and a broad band from 400-485 | researchgate.net |

Infrared (IR) Spectroscopy for Chemical Bonding and Functional Groups

Infrared (IR) spectroscopy is a technique used to identify chemical bonds and functional groups within a molecule or material. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes (stretching, bending, etc.). The IR spectrum of this compound would be dominated by the vibrational modes of the metal-oxygen bonds.

The high-frequency region of the IR spectrum (3600 to 1200 cm⁻¹) is known as the functional group region. copbela.org In the context of this inorganic oxide, this region might show broad absorptions due to surface-adsorbed water (O-H stretching around 3400 cm⁻¹) and hydroxyl groups. researchgate.net The most characteristic absorptions for metal oxides typically appear in the lower frequency "fingerprint" region (below 1000 cm⁻¹).

For the individual components, aluminum oxide (Al₂O₃) shows a broad and strong absorption band in the region of 900-600 cm⁻¹. nasa.gov Magnesium oxide (MgO) has a characteristic absorption around 400-700 cm⁻¹. nasa.gov Zirconium dioxide (ZrO₂) also absorbs in the far-infrared region. The IR spectrum of the composite this compound would exhibit a complex pattern of overlapping bands corresponding to the various M-O (M=Mg, Al, Zr) stretching and bending vibrations. researchgate.net The precise positions and shapes of these bands can provide information about the coordination and bonding environment of the metal cations within the oxide lattice.

Table 4: Characteristic Infrared Absorption Bands for Constituent Oxides

| Functional Group/Bond | Wavenumber (cm⁻¹) | Description | Source |

|---|---|---|---|

| O-H (adsorbed water) | ~3400 | Broad, stretching vibration | researchgate.net |

| O-H (adsorbed water) | ~1640 | Bending vibration | researchgate.net |

| Al-O | 900-600 | Broad, strong absorption | nasa.gov |

| Mg-O | 700-400 | Characteristic absorption | nasa.gov |

| Zn-O | ~550 | Stretching vibration (for comparison) | dergipark.org.tr |

| Zr-O | < 700 | Stretching and bending vibrations | researchgate.net |

Theoretical and Computational Investigations of Magnesium Aluminum Zirconium Oxide Systems

First-Principles Calculations (DFT) for Electronic Structure and Stability

First-principles calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic structure and thermodynamic stability of materials without prior experimental data. In the context of complex oxides like the Mg-Al-Zr-O system, DFT can elucidate the nature of chemical bonding, the distribution of electron density, and the energies of formation, which are critical for predicting phase stability.

For the constituent oxides, DFT studies have provided significant insights. For instance, calculations on magnesium oxide (MgO) have determined its lattice constant and electronic band gap. mdpi.com Studies on rare-earth-doped MgO show that co-doping can alter the bond lengths and the electronic states within the band gap, influencing optical properties. mdpi.comresearchgate.net Similarly, DFT investigations of zirconia (ZrO₂) nanoparticles have explored their structural and electronic properties, revealing how quantum confinement and surface effects influence stability. acs.org Oxygen vacancies in zirconia are shown to create defect states within the band gap, a feature crucial for its catalytic and sensing applications. acs.org

In more complex systems, such as Al-RE (rare-earth) intermetallics, first-principles calculations have been used to systematically investigate stability, mechanical, and thermodynamic properties. mdpi.com These studies calculate enthalpies of formation and equilibrium lattice constants, which are key indicators of a compound's stability and its structural compatibility with other phases. mdpi.com For a hypothetical or newly synthesized magnesium aluminum zirconium oxide compound, DFT would be employed to calculate the formation energy relative to its constituent binary oxides (MgO, Al₂O₃, ZrO₂) and other competing phases. A negative formation energy would suggest thermodynamic stability. The electronic density of states (DOS) and band structure calculated via DFT would reveal whether the material is an insulator, semiconductor, or metal, and provide insight into its optical and electronic properties.

Table 1: Representative Data from DFT Calculations on Related Oxide Systems

| Material System | Calculated Property | Value | Reference |

| Undoped MgO | Lattice Constant | 4.25 Å | mdpi.com |

| Undoped MgO | Band Gap | 4.55 eV | mdpi.com |

| ZrO₂ (bulk) | O-vacancy Formation Energy | 5.6–5.9 eV | acs.org |

| B2-AlSc | Enthalpy of Formation (ΔHf) | -43.68 kJ/mol | mdpi.com |

| B2-AlSc | Lattice Mismatch (δ) with Al | 16.63% | mdpi.com |

This table is interactive. Users can sort the data by clicking on the column headers.

Molecular Dynamics Simulations for Atomic-Scale Phenomena and Disorder

Molecular Dynamics (MD) simulations complement the static, zero-kelvin picture provided by DFT by introducing temperature and time, allowing for the study of dynamic processes at the atomic level. MD is particularly valuable for investigating phenomena in amorphous or disordered systems, such as glasses and complex mixed oxides, where the lack of long-range order makes other techniques challenging.

In the context of a this compound system, especially in an amorphous or glassy state, MD simulations can predict the local coordination environment of each cation (Mg²⁺, Al³⁺, Zr⁴⁺). By analyzing radial distribution functions (RDFs), researchers can determine the average bond lengths and coordination numbers, offering a window into the short-range order that governs the material's properties. frontiersin.orgaps.org A NASA report has investigated the amorphous ternary composite of MgO-Al₂O₃-ZrO₂ as a dense and stable optical coating, highlighting the importance of understanding its disordered structure. nasa.gov

MD simulations are also crucial for studying the evolution of material structure during processing, such as melt-quenching to form a glass. mdpi.com Simulations can track the positions of atoms over time, revealing diffusion mechanisms, the onset of crystallization, and the formation of defects. researchgate.net For example, MD has been used to study ionic transport in yttria-stabilized zirconia, providing insights into the diffusion pathways of oxygen ions, which is fundamental to its use in solid oxide fuel cells. researchgate.net Similarly, simulations can model how the structure of a complex oxide responds to external stimuli like temperature changes or mechanical stress, revealing mechanisms of thermal expansion or deformation. mdpi.com

Phase Diagram Prediction and Modeling for Multi-component Oxide Systems

Understanding the phase equilibria in a multi-component system like MgO-Al₂O₃-ZrO₂ is crucial for designing materials with desired microstructures and properties. The CALPHAD (CALculation of PHase Diagrams) methodology is a powerful computational approach that combines thermodynamic models with experimental data to predict phase diagrams for complex systems.

The CALPHAD approach involves developing a thermodynamic database containing Gibbs energy descriptions for each individual phase in the system (e.g., liquid, solid solutions, and intermetallic compounds). For the MgO-Al₂O₃-ZrO₂ system, this would require data for the constituent binary systems (MgO-Al₂O₃, MgO-ZrO₂, Al₂O₃-ZrO₂) and potentially the ternary compounds. For example, the Al₂O₃-MgO phase diagram has been calculated using Thermo-Calc software, providing a roadmap of stable phases at different compositions and temperatures. youtube.com Likewise, thermodynamic models for the Zr-O system have been developed to describe its various phases.

By extrapolating from these binary systems, a ternary phase diagram for MgO-Al₂O₃-ZrO₂ can be constructed. This diagram would predict the stable phases at any given composition and temperature, the melting and solidification behavior, and the composition ranges where single-phase or multi-phase materials can be formed. Such diagrams are invaluable for applications like the development of refractory materials, thermal barrier coatings, and ceramic components, as they guide the selection of compositions and heat treatment schedules to achieve the desired phase assemblage and microstructure. researchgate.netresearchgate.net

Table 2: Examples of CALPHAD Applications in Related Alloy/Oxide Systems

| System Investigated | Purpose of Modeling | Software/Methodology | Reference |

| Al₂O₃-MgO | Phase Diagram Calculation | Thermo-Calc | youtube.com |

| Mg-Al-Sn | Microstructure Evolution during Aging | PanPrecipitation Module (Pandat) | |

| Al-Si-Mg | Pressurized Solidification Behavior | CALPHAD with Pressure-Dependent Model | researchgate.net |

| Ti-Al-Zr | Ternary Phase Equilibria Assessment | CALPHAD with ab initio data | researchgate.net |

| Zr-O | Full System Thermodynamic Assessment | Thermo-Calc (PARROT module) |

This table is interactive. Users can sort the data by clicking on the column headers.

Simulation of Transport Phenomena and Defects in Oxide Lattices

The performance of oxide materials in applications such as fuel cells, sensors, and catalysts is often dictated by transport phenomena—the movement of ions and electrons—and the presence of lattice defects. Computational simulations are essential for understanding these complex processes at an atomic level.

MD simulations are a primary tool for studying ionic transport. By tracking the trajectories of individual ions over time, the diffusion coefficient can be calculated, providing a measure of ionic conductivity. researchgate.net These simulations can reveal the specific mechanisms of ion hopping, for instance, whether ions move through vacancies or interstitial sites. In yttria-stabilized zirconia, MD has been used to analyze the transport mechanisms of oxygen ions, which is critical for its function as a solid electrolyte. researchgate.netdiva-portal.org Similar simulations for a this compound could predict its ionic conductivity and its potential as a solid electrolyte or a mixed ionic-electronic conductor.

The study of defects, such as vacancies, interstitials, and substitutions, is also crucial. DFT calculations can determine the formation energy of different types of defects, indicating which are most likely to occur. acs.orgpsu.edu For example, calculations can show whether it is more favorable to have an oxygen vacancy or a magnesium ion substituting an aluminum site. Defect engineering, the deliberate introduction of defects to tailor properties, is a growing field. nih.govrsc.org Simulations can predict how the introduction of specific defects, or dopants like Al and Mg into a ZrO₂ lattice, will alter the electronic structure and relieve internal strain, thereby improving structural stability. acs.org This knowledge is vital for designing materials with enhanced catalytic activity, improved charge transport, or greater stability under harsh operating conditions. rsc.org

Entropy-Driven System Design in Complex Oxides

A relatively new paradigm in materials design involves leveraging configurational entropy to stabilize novel phases of matter. In multi-component systems with five or more elements in near-equimolar ratios, the high configurational entropy of a random solid solution can overcome the enthalpy of formation of competing ordered phases, leading to the formation of a single-phase, entropy-stabilized crystal structure. nih.gov This concept was first demonstrated in metallic alloys (high-entropy alloys) and has since been extended to oxides. anl.govresearchgate.net

The first entropy-stabilized oxide, (Mg₀.₂Co₀.₂Ni₀.₂Cu₀.₂Zn₀.₂)O, demonstrated that a random arrangement of five different cations on a single sublattice could form a stable, single-phase rocksalt structure. anl.govzmescience.com This discovery opened a new avenue for creating materials with unique properties. The key is that the system is stabilized by atomic-scale disorder rather than by conventional chemical bonding rules. nih.gov

For a system like this compound, incorporating additional elements could lead to the formation of an entropy-stabilized phase. Computational modeling plays a critical role in this design process. Thermodynamic models can be used to calculate and compare the Gibbs free energy of the entropy-stabilized phase against a mixture of competing phases. A key finding in some systems, such as A₆B₂O₁₇ (A = Zr, Hf; B = Nb, Ta), is that the high configurational entropy can stabilize phases that have an endothermic (unfavorable) enthalpy of formation. illinois.edu DFT and MD simulations can further be used to confirm the stability of the predicted structure and to explore its potential properties, such as thermal stability, magnetic behavior, or catalytic activity, which can be unusual due to the extreme chemical disorder. arxiv.orgrsc.org

Functional Performance and Application Research Domains for Magnesium Aluminum Zirconium Oxide

Refractory Materials Engineering

The primary application domain for magnesium aluminum zirconium oxide is in refractory materials engineering. Refractories are materials designed to withstand extreme temperatures, pressures, and chemical attack, making them essential for lining furnaces, kilns, and reactors in industries such as metallurgy, glass, and cement production. samaterials.com

High-Temperature Stability and Mechanical Integrity in Extreme Environments

This compound exhibits exceptional thermal stability, maintaining its structural and mechanical integrity at elevated temperatures. researchgate.net Compositions such as magnesium aluminum zirconate (MgAl₂Zr₂O₉) are noted to be stable at temperatures around 1600°C. researchgate.net This high refractoriness is critical for applications like furnace linings where consistent performance under intense heat is non-negotiable. samaterials.comresearchgate.net The inclusion of zirconia, often stabilized with magnesia, contributes to this stability across a wide temperature range, preventing the phase transitions that can cause cracking in unstabilized zirconia. researchgate.net The strong atomic bonds within the oxide structure resist thermal degradation, ensuring the material does not melt or deform under typical operating conditions of metallurgical furnaces. researchgate.net

Resistance to Thermal Shock and Corrosive Media

A key performance metric for refractories is the ability to resist thermal shock—damage caused by rapid changes in temperature. This compound composites demonstrate excellent resistance to this phenomenon. samaterials.comresearchgate.net The addition of spinel (MgAl₂O₄) and zirconia to a magnesia matrix is a known strategy to improve thermal shock resistance. bohrium.comjmest.org This is attributed to the development of microcracks that form due to the thermal expansion mismatch between the different oxide phases. bohrium.comresearchgate.net These controlled microcracks act to dissipate the energy from thermal stresses, preventing the propagation of larger, catastrophic fractures. researchgate.net

Furthermore, the material shows notable resistance to corrosive media, such as molten metals, basic slags, and alkalis. researchgate.netcsic.es Zirconia itself is known for its good resistance in corrosive environments. tandfonline.com This chemical inertness prevents the refractory lining from being eroded by the aggressive chemical agents present in high-temperature industrial processes, thereby extending the service life of the equipment. samaterials.com

Slagging and Spalling Resistance Mechanisms

Slagging, the corrosive attack by molten slag, and spalling, the fracturing or flaking of the refractory surface, are primary failure modes for materials in metallurgical vessels. Magnesium-zirconia-based refractories exhibit superior resistance to these phenomena. The mechanism for slag resistance involves the in-situ formation of a protective, high-melting-point phase at the slag-refractory interface. For instance, ZrO₂ within the refractory can react with calcium oxide (CaO) from the slag to form calcium zirconate (CaZrO₃). researchgate.net This newly formed layer is dense, fills the material's pores, and acts as a barrier, preventing further penetration of the molten slag. researchgate.net

The resistance to spalling is closely linked to the material's enhanced thermal shock resistance and toughness. The composite's microstructure, which often includes spinel and zirconia particles within a magnesia matrix, helps to arrest crack propagation. bohrium.comresearchgate.net The energy of a propagating crack is dissipated at the interface of these different phases or by the formation of a network of microcracks, which prevents large pieces from spalling off the surface. jmest.orgresearchgate.net The phase transformation toughening of zirconia further contributes to this resistance. researchgate.netatlantis-press.com

Advanced Ceramic and Composite Formulations

Beyond traditional refractories, this compound is integral to the formulation of advanced ceramics and composites where tailored mechanical and physical properties are required.

Microstructure-Property Relationships in Spinel-Zirconia Composites

The performance of spinel-zirconia composites, which are a subset of the magnesium-aluminum-zirconium oxide system, is directly governed by their microstructure. Research shows a strong correlation between the arrangement and size of the constituent phases and the material's mechanical properties. bohrium.com For example, dispersing zirconia (ZrO₂) particles within a magnesium aluminate spinel (MgAl₂O₄) matrix significantly enhances both fracture strength and toughness. bohrium.com

A NASA study on a MgO-Al₂O₃-ZrO₂ ternary composite found that the addition of Al₂O₃ to the MgO-ZrO₂ system resulted in a highly amorphous (non-crystalline) structure. csic.es This amorphous growth is highly desirable for creating environmentally stable coatings with high packing density and superior quality. csic.es

The following table summarizes research findings on the effect of zirconia additions on the mechanical properties of hot-pressed spinel composites.

| Zirconia Content (wt%) | Fracture Strength (MPa) | Fracture Toughness (MPa·m¹/²) | Finding Source |

| 0 (Pure Spinel) | 230 | 3.1 | bohrium.com |

| 25 | 500 | Not specified | bohrium.com |

| 30 | >460 | >6.2 | bohrium.com |

This interactive table demonstrates the significant improvement in mechanical properties with the addition of zirconia to a spinel matrix, as detailed in the cited research. bohrium.com

Development of Wear-Resistant and Toughened Ceramic Systems

The same mechanisms that enhance thermal shock resistance also contribute to the development of wear-resistant and toughened ceramic systems. The significant increase in fracture toughness and strength, as seen with the addition of zirconia to spinel, makes the material more durable and less prone to brittle failure. bohrium.com A tougher material is inherently more resistant to surface damage and material loss from mechanical wear and abrasion. samaterials.comresearchgate.net

The hardness of the composite material is also a critical factor in its wear resistance. Studies have shown that dispersing even a small amount (1 wt%) of zirconia in a spinel matrix can lead to a marked increase in Vickers microhardness. bohrium.com This combination of high toughness and hardness makes this compound composites suitable for applications requiring high durability under mechanical stress. researchgate.netbohrium.com

Integration into Structural Components for Demanding Applications

This compound composites are engineered for use in high-performance structural components, particularly in environments subjected to extreme temperatures and mechanical stress. The integration of magnesium oxide (MgO) and aluminum oxide (Al₂O₃) with zirconia (ZrO₂) creates a material with enhanced thermal stability and mechanical properties. Zirconia undergoes a phase transformation from a tetragonal to a monoclinic structure at high temperatures, which can lead to cracking and a reduction in mechanical strength. preciseceramic.commdpi.com The addition of stabilizing agents like magnesium oxide helps to maintain the desirable tetragonal or cubic phase at elevated temperatures, thus preventing this destructive phase transition. preciseceramic.commdpi.comiiste.org This stabilization is crucial for applications in industries such as aerospace, metallurgy, and energy, where components like furnace linings, heat shields, and gas turbine parts are exposed to severe thermal cycling. preciseceramic.com

The resulting ceramic composite boasts exceptional hardness, high strength, and superior wear resistance. great-ceramic.com The combination of these properties makes it suitable for manufacturing robust mechanical parts, including cutting tools, bearings, and other wear-resistant components. preciseceramic.com The inherent chemical inertness of the oxide components also provides resistance to corrosion from acids, alkalis, and high-temperature oxidation, which is beneficial in chemical processing industries. preciseceramic.comgreat-ceramic.com The process for creating these composites often involves the intimate mixing of precursor powders, followed by pressing and sintering at high temperatures (e.g., above 1500°C) to achieve densification and the desired final microstructure. googleapis.comgoogle.com

Catalytic Activity and Support Materials

The mixed oxide of magnesium, aluminum, and zirconium serves as a versatile catalyst and catalyst support, largely due to its tunable surface chemistry and robust physical properties. The combination of basic (MgO), amphoteric/acidic (Al₂O₃), and acidic/redox-active (ZrO₂) sites allows for the design of catalysts for a variety of chemical transformations.

Acid-Base Site Characterization and Surface Reactivity

The surface of this compound is characterized by a complex interplay of acidic and basic sites, the nature and concentration of which can be precisely controlled by varying the molar ratios of the constituent metals. nih.gov Generally, metal oxides exhibit a range of acid-base properties; for instance, magnesium oxide is a basic oxide, while aluminum oxide is amphoteric, reacting as both a base and an acid. libretexts.orgncert.nic.in Zirconium dioxide also contributes to the acidic and basic properties of the composite. acs.org

The synthesis method, such as co-precipitation of layered double hydroxide (B78521) (LDH) precursors followed by calcination, allows for the creation of mixed metal oxides (MMOs) with tailored acid-base characteristics. nih.govrsc.org For example, in Mg-Zr-Al MMOs, increasing the ratio of Zr⁴⁺ to Al³⁺ can enhance the number of medium-strength basic sites and weak acid sites. nih.gov The medium basic sites are often attributed to Mg²⁺-O²⁻ and Zr⁴⁺-O²⁻ pairs, while Lewis acid sites are associated with the metal cations (Mg²⁺, Al³⁺, Zr⁴⁺). nih.govrsc.org Techniques like temperature-programmed desorption (TPD) using probe molecules such as ammonia (B1221849) (NH₃-TPD) for acid sites and carbon dioxide (CO₂-TPD) for basic sites are employed to quantify the strength and density of these active centers. rsc.org This tunable surface reactivity is critical for catalyzing reactions that proceed through acid-base synergistic pathways. nih.govrsc.org

Role of Oxide Components in Specific Catalytic Conversions (e.g., Dry Reforming of Methane (B114726), Ethanol (B145695) Condensation, Methanol (B129727) Synthesis, Catalytic Transfer Hydrogenation)

The unique acid-base and redox properties of this compound make it an effective catalyst or support for several important industrial reactions.

Dry Reforming of Methane (DRM): In the dry reforming of methane (CH₄ + CO₂ → 2H₂ + 2CO), this mixed oxide is used as a support for active metals like Nickel (Ni). The basic nature of MgO helps in the adsorption of acidic CO₂ and can suppress carbon deposition, a common cause of catalyst deactivation. researchgate.net Zirconia provides thermal stability and enhances the dispersion of the active metal particles. researchgate.netmdpi.com The combination of these oxides creates a robust support that promotes high activity and stability in the production of syngas from greenhouse gases. researchgate.net

Ethanol Condensation: In the conversion of ethanol to higher-value chemicals like 1-butanol (B46404) or 1,3-butadiene, the catalyst's acid-base properties are crucial. The initial step is the dehydrogenation of ethanol to acetaldehyde (B116499), which is catalyzed by medium-strength basic sites. researchgate.net The subsequent aldol (B89426) condensation of acetaldehyde is catalyzed by stronger basic sites. researchgate.net Acidic sites, on the other hand, can promote the dehydration of ethanol to ethylene, which is an undesirable side reaction. researchgate.net By carefully tuning the Mg/Al/Zr ratio, the catalyst can be optimized to favor the condensation pathway. For instance, Mg-Al mixed oxides are known to be active, and the incorporation of Zr can further modify the acid-base balance and stability. rsc.orgresearchgate.net

Catalytic Transfer Hydrogenation: In catalytic transfer hydrogenation (CTH), an organic molecule (a hydrogen donor) is used to reduce another molecule. Zirconia-based materials are known to be effective catalysts for this reaction, for example, in the reduction of ketones to alcohols. The catalytic activity is often linked to the Lewis acidic and basic properties of the zirconia surface. Doping zirconia with magnesium has been shown to create active solid solution catalysts for CTH reactions. researchgate.net A carrier of magnesium-aluminum composite metal oxide (Mg/Al-LDO) for a zirconium oxide catalyst has been developed for the hydrogenation reduction of ketones to alcohols, citing high catalytic activity and selectivity. google.com

Catalyst Stability and Resistance to Deactivation Mechanisms (e.g., Carbon Deposition, Sintering)

Catalyst deactivation through mechanisms like carbon deposition (coking) and thermal sintering of active particles is a major challenge in high-temperature industrial processes. rsc.orgchemisgroup.us this compound catalysts and supports exhibit enhanced resistance to these deactivation pathways.

Carbon Deposition: In reactions involving hydrocarbons at high temperatures, such as the dry reforming of methane, the formation of carbon filaments can block active sites and lead to catalyst failure. researchgate.net The basic sites provided by MgO in the mixed oxide can facilitate the gasification of carbon deposits (coke), thereby improving the catalyst's lifespan. researchgate.net

Sintering: Sintering involves the agglomeration of small metal nanoparticles on the support into larger, less active particles, driven by high temperatures. chemisgroup.usresearchgate.net This loss of active surface area is a primary cause of deactivation. chemisgroup.us The use of thermally stable oxide supports like zirconia and alumina (B75360) helps to anchor the metal particles, inhibiting their migration and coalescence. rsc.orgnih.gov The strong interaction between the active metal and the mixed oxide support enhances the dispersion and thermal stability of the catalyst. acs.orgrsc.org For instance, the incorporation of magnesium into a Cu/ZnO/ZrO₂/Al₂O₃ catalyst for methanol synthesis was found to enhance the dispersion of copper nanoparticles and improve the structural stability, leading to a significantly lower rate of deactivation during prolonged operation. acs.org

Electronic and Optical Material Applications

The combination of magnesium, aluminum, and zirconium oxides results in materials with interesting electronic and optical properties, making them candidates for applications in microelectronics.

Dielectric Properties and High-k Dielectric Layer Development in Thin Films

In the semiconductor industry, there is a continuous drive to shrink the size of transistors. This requires replacing the traditional silicon dioxide (SiO₂) gate dielectric with materials that have a higher dielectric constant (high-k), which allows for equivalent capacitance at a greater film thickness, thereby reducing leakage currents. researchgate.netrsc.org

Zirconium oxide (k ~25) is a well-known high-k material, but it tends to crystallize at relatively low processing temperatures, which can create grain boundaries that increase leakage current. rsc.org Aluminum oxide, while having a lower dielectric constant (k ~9), is amorphous to higher temperatures and has a wide band gap. researchgate.netsemanticscholar.org By creating a composite oxide, such as zirconium-aluminum-oxide (ZAO), it is possible to combine the high dielectric constant of ZrO₂ with the thermal stability and low leakage current characteristics of Al₂O₃. rsc.orgscilit.com The addition of aluminum to zirconia effectively suppresses crystallization. rsc.org

Further incorporation of magnesium can also be beneficial. Magnesium oxide itself can be a component in dielectric formulations, and Mg²⁺ ions can help suppress oxygen vacancy defects due to their high oxygen affinity. researchgate.netsemanticscholar.org Research on amorphous zirconium-yttrium-aluminum-magnesium-oxide (ZYAMO) thin films has shown that these multi-component systems can achieve a very high relative dielectric constant (up to 56.09) while maintaining a low leakage current density. researchgate.net Similarly, MgZrO₃ thin films have been investigated as high-k dielectrics, demonstrating stable capacitance and low leakage, attributed in part to the similar atomic radii of Mg and Zr, which results in fewer defect states. acs.org The development of this compound thin films, therefore, represents a promising pathway for creating advanced high-k dielectric layers for next-generation electronic devices. researchgate.net

The table below summarizes the dielectric properties of related oxide thin films.

| Material Composition | Dielectric Constant (k) | Leakage Current Density (A/cm²) | Annealing/Deposition Temp. (°C) |

| ZrOy | 18.6 | - | 600 |

| Zr0.75Al0.25Oy | - | < 10-7 @ 2 MV/cm | 500 |

| ZYAMO | 56.09 | 1.63 x 10-6 @ 0.5 MV/cm | 400 |

| MgZrO₃ | - | ~5.54 x 10-7 | 400 |

Data compiled from multiple research sources for illustrative purposes. researchgate.netrsc.orgacs.org

Optical Coating Performance and Environmental Stability

This compound (MgO-Al₂O₃-ZrO₂) is a ternary mixed-composite material investigated for its significant potential in optical coating technology. nasa.govnasa.gov Its primary advantage lies in the ability to form highly amorphous and dense films, which is a desirable characteristic for producing high-quality, environmentally stable optical coatings. nasa.gov The amorphous nature of these films helps to overcome the post-deposition instability, often caused by water vapor absorption, that affects conventional refractory-oxide thin films and leads to spectral shifts in precision filters. nasa.gov

Research into films evaporated from this ternary composite has shown that the addition of aluminum oxide (Al₂O₃) to the magnesium oxide-zirconium dioxide (MgO-ZrO₂) system helps to eliminate the cubic crystalline structure typical of the ZrO₂-MgO system. nasa.gov This results in a highly amorphous structure, which is optimal for environmental stability and high spectral quality. nasa.gov

The optical and structural properties of this compound coatings are highly dependent on the process parameters during deposition. nasa.gov Investigations have utilized various analytical techniques to characterize these films:

Spectrophotometric Measurements: To determine optical properties. nasa.gov

Atomic Force Microscopy (AFM): To investigate surface morphology and grain size distributions. nasa.gov

X-ray Diffraction (XRD) Analysis: To study the crystallographic phases of the films. nasa.gov

Energy Dispersive X-ray (EDX) Analysis: To determine the material composition and its correlation with optical constants. nasa.gov

Through optimization of deposition process conditions, it is possible to achieve environmentally stable amorphous films with a high packing density. nasa.gov This stability prevents the spectral shifts that commonly occur in precision optical filters exposed to environmental factors like humidity. nasa.gov

Table 1: Investigated Properties of this compound Coatings

| Property Investigated | Analytical Method | Finding | Citation |

|---|---|---|---|

| Optical Properties | Spectrophotometry | Correlation between optical constants and process-dependent composition. | nasa.govnasa.gov |

| Surface Morphology & Grain Size | Atomic Force Microscopy (AFM) | Dependent on process parameters. | nasa.gov |

| Crystallographic Phase | X-ray Diffraction (XRD) | Addition of Al₂O₃ promotes a highly amorphous structure. | nasa.gov |

| Environmental Stability | Spectral Measurements | Amorphous films with high packing density show high stability against humidity-induced spectral shifts. | nasa.gov |

Interface Engineering in Thin Film Devices for Enhanced Functionality

In the realm of thin-film devices, multicomponent oxides containing magnesium, aluminum, and zirconium are explored for their dielectric properties, which are crucial for interface engineering. A closely related compound, zirconium-yttrium-aluminum-magnesium-oxide (ZYAMO), has been prepared as a high-k dielectric layer for applications in metal-insulator-metal (MIM) devices and thin-film transistors (TFTs). researchgate.netnih.gov The use of multiple metal oxides helps to increase the entropy of the system, which can resolve the typical conflict between achieving a high relative dielectric constant and a wide bandgap in a single material. researchgate.net

As a dielectric layer, which is a core component of a TFT, this amorphous metal oxide thin film influences the charge storage capability of the device. researchgate.net Studies on ZYAMO thin films prepared via a solution method (spin-coating) have shown that their properties are influenced by factors such as precursor concentration and annealing temperature. researchgate.netnih.gov For instance, the optical band gap was observed to increase with higher annealing temperatures. researchgate.net

For interface engineering in MIM devices, the goal is to achieve a high dielectric constant while maintaining a low leakage current density. Research has demonstrated that as the concentration of the ZYAMO precursor solution increases, the resulting thin film exhibits a higher relative dielectric constant and a lower leakage current density. researchgate.net This makes such materials highly suitable for applications in devices requiring high permittivity. researchgate.netnih.gov

Table 2: Electrical Properties of ZYAMO Thin Films in MIM Devices

| Precursor Concentration (M) | Annealing Temperature (°C) | Max. Relative Dielectric Constant | Leakage Current Density (A/cm² @ 0.5 MV/cm) | Citation |

|---|

Emerging Research Directions and Future Challenges for Magnesium Aluminum Zirconium Oxide

Nanostructured Magnesium Aluminum Zirconium Oxide Materials and Their Unique Properties

The transition to nanostructured forms of this compound represents a significant leap in materials engineering, offering remarkable enhancements in properties compared to their microcrystalline counterparts. By controlling the grain size at the nanoscale, it is possible to achieve superior mechanical, thermal, and optical characteristics.

Research into nanocomposites of magnesia-spinel (MgAl₂O₄) and zirconia (ZrO₂) has demonstrated that the addition of nano-sized ZrO₂ particles can significantly improve the material's properties. The presence of zirconia enhances the formation and densification of the spinel phase during sintering. researchgate.net This leads to a dense microstructure with improved hardness, fracture toughness, and flexural strength. researchgate.net For instance, composites of MgAl₂O₄ with tetragonal-ZrO₂ have shown marked improvements in mechanical properties, which are otherwise a limiting factor for the use of spinel in certain structural applications. researchgate.net

Similarly, incorporating ZrO₂ nanoparticles into metal matrices that include magnesium and aluminum has yielded significant performance gains. In Al-Cu-Mg alloys, the addition of up to 16 wt.% nano-ZrO₂ has been shown to enhance microhardness, yield strength, and Young's modulus by 161%, 145%, and 64%, respectively. researchgate.net Concurrently, the coefficient of thermal expansion and the wear rate were decreased by about 28% and 37.5%, respectively. researchgate.net In magnesium alloy AZ31B, nanocomposites containing 6 wt.% ZrO₂ nanoparticles exhibited superior yield and tensile strength. researchgate.net

A key property of nanostructured materials is their high surface area. In a precursor powder for a zirconia-spinel composite, a surface area of 83 m²/g was achieved, which is crucial for enabling densification at lower sintering temperatures. smolecule.com Furthermore, investigations into amorphous ternary composites of MgO-Al₂O₃-ZrO₂ have shown that it is possible to create environmentally stable films with high packing density and a highly amorphous structure, which is desirable for high-quality optical coatings. mdpi.comrsc.orgnasa.gov

Table 1: Enhancement of Material Properties with Nanoparticle Addition

| Base Material | Nanoparticle Added (wt.%) | Property Enhancement | Reference |

| Al-Cu-Mg Alloy | 16% ZrO₂ | Microhardness: +161%, Yield Strength: +145%, Young's Modulus: +64% | researchgate.net |

| Al-Cu-Mg Alloy | 16% ZrO₂ | Coefficient of Thermal Expansion: -28%, Wear Rate: -37.5% | researchgate.net |

| MgAl₂O₄ Spinel | Undisclosed % t-ZrO₂ | Improved hardness, fracture toughness, and biaxial flexural strength. | researchgate.net |

| AZ31B Mg Alloy | 6% ZrO₂ | Yield Strength: 212 ± 3 MPa, Tensile Strength: 278 ± 2 MPa | researchgate.net |

| AZ31B Mg Alloy | 8% ZrO₂ | Microhardness: 78.3 ± 1 HV | researchgate.net |

High-Entropy Oxide Formulations Incorporating Magnesium, Aluminum, and Zirconium

High-entropy oxides (HEOs) are an emerging class of materials where five or more different cations are incorporated in near-equimolar ratios into a single crystallographic lattice. tu-darmstadt.de This high configurational entropy can stabilize a single-phase solid solution, preventing the formation of multiple individual oxide phases and leading to unique properties not found in simpler oxides. tu-darmstadt.deosti.gov

The exploration of HEOs containing magnesium, aluminum, and zirconium is a promising frontier. While research on a direct five-component HEO with all three elements in equimolar ratios is still nascent, related systems demonstrate the potential. For example, a rock-salt structure HEO, (Co,Cu,Mg,Ni,Zn)O, has been synthesized, showing that Mg can be successfully incorporated into these complex structures. tu-darmstadt.de This system exhibited a colossal dielectric constant and high lithium-ion conductivity when doped, highlighting the potential for novel electrochemical properties. tu-darmstadt.de

Another study focused on an amorphous Zirconium-Yttrium-Aluminum-Magnesium-Oxide (ZYAMO) thin film. researchgate.net By using multiple metals, the system's entropy was increased, which helped in achieving a high relative dielectric constant (56.09) while maintaining a low leakage current density, resolving a common conflict between these two properties in dielectric materials. researchgate.net Furthermore, a sol-gel synthesis method has been used to create hexanary HEOs, including a composition of [Al₀.₃₅(Mg, Fe, Cu, Ni, Co)₀.₆₅]₃O₄, which demonstrated high catalytic performance for water oxidation. mdpi.com This directly showcases the successful inclusion of both aluminum and magnesium in a functional HEO.

The design principles of HEOs offer a new paradigm for materials discovery, moving away from a single host oxide to a "baseless" system with multiple principal cations. tu-darmstadt.de Incorporating a combination of Mg²⁺, Al³⁺, and Zr⁴⁺ cations into a single HEO lattice could lead to materials with a unique blend of properties, such as high thermal stability, novel catalytic activity, and tailored electronic characteristics. Challenges remain in predicting phase stability and synthesizing single-phase HEOs, but the potential for discovering materials with unprecedented functionalities is a strong driver for future research. osti.govresearchgate.net

Advanced Manufacturing Techniques for Complex Geometries and Architectures

The fabrication of this compound components with intricate designs and tailored microstructures necessitates the use of advanced manufacturing techniques that go beyond traditional ceramic processing. These methods offer greater control over the final product's shape, density, and homogeneity.

Chemical Synthesis Routes: Liquid-phase synthesis methods are highly effective for producing fine, homogeneous, and high-purity precursor powders, which are essential for manufacturing high-performance ceramics.

Co-precipitation: This technique involves precipitating the metal salts (e.g., magnesium chloride, sodium aluminate, and zirconium compounds) from a solution. It allows for intimate mixing of the components at an atomic level, leading to well-crystallized magnesium aluminate spinel and zirconia phases after calcination at temperatures around 1000°C. smolecule.com

Sol-Gel Process: This method uses metal alkoxides or salts that form a gel as an intermediate step. It is known for producing fine powders with controlled morphology and composition. smolecule.com A polymerized organic-inorganic complexation route, a variation of this process, can yield nano-sized powders with a very high specific surface area. illinois.edu

Hydrothermal Synthesis: This process utilizes high-pressure steam to facilitate reactions in an aqueous solution, often at temperatures from the boiling point of water up to 374°C. birmingham.ac.uk It is advantageous for creating crystalline, anhydrous ceramic powders from relatively inexpensive raw materials, minimizing the need for high-temperature calcination. birmingham.ac.uk

Powder Metallurgy and Sintering: Powder metallurgy remains a cornerstone for producing bulk components. Techniques like mechanical alloying can produce fine, uniform dispersions of oxide particles. researchgate.net For complex geometries, isostatic pressing, where pressure is applied uniformly from all sides, is used to create a more uniform green density before sintering. birmingham.ac.uk

Additive Manufacturing (AM): Additive manufacturing, or 3D printing, is revolutionizing the fabrication of ceramic components with complex net shapes. Laser-based approaches, such as selective laser melting (SLM), are being explored for magnesium and aluminum alloys and hold potential for their oxide composites. intlmag.org AM allows for the creation of unique physical structures and functionally graded materials that are impossible to produce with conventional methods. intlmag.org

Long-Term Performance and Degradation Mechanisms under Operational Conditions

Ensuring the long-term reliability of this compound components requires a thorough understanding of their performance and degradation under operational stresses such as high temperatures, corrosive environments, and mechanical loads.

The stability of the zirconia phase is a critical factor. Magnesia-partially stabilized zirconia (Mg-PSZ) can exhibit poor stability at elevated temperatures, leading to overaging, decomposition, and unwanted phase changes that compromise mechanical properties. mdpi.com The reversible phase transformation of zirconia from tetragonal to monoclinic upon cooling can also induce stresses and microcracking, affecting the material's integrity. mdpi.com Doping with oxides like MgO is intended to stabilize the desirable tetragonal or cubic phases at room temperature, but long-term exposure to operational temperatures can still lead to degradation. mdpi.comnih.gov For instance, after treatment at 1100°C, Mg-PSZ shows a significant decrease in strength. mdpi.com

Corrosion and dissolution are major degradation mechanisms, particularly in high-temperature applications involving molten materials or aggressive chemical environments. In studies on refractories used in the steel industry, it has been observed that magnesia-based ceramics can be corroded by high-alumina slags. researchgate.net The dissolution of MgO can be controlled by slag penetration into the material's matrix. researchgate.net

Furthermore, environmental factors can affect long-term stability. For example, Al₂O₃-ZrO₂-based coatings have shown moisture-induced changes after 15 months of storage in air, with the formation of new phases like (H₃O)(ReO₄) when rhenium boride is present. mdpi.com In dental applications, the application of a glaze layer, while intended to smooth the surface, has been found to reduce the strength of zirconia, with the mechanism attributed to crack-tip stress concentration from the fracture of the glaze layer itself. nih.gov

Table 2: Factors Affecting Long-Term Performance of Mg-Al-Zr-O Related Systems

| Material System | Operational Condition | Degradation Mechanism | Consequence | Reference |

| Mg-PSZ | High Temperature (e.g., 1100°C) | Phase destabilization, overaging | Decrease in strength | mdpi.com |

| Magnesia-based Refractories | High-alumina slag | Corrosion, dissolution of MgO | Material wear | researchgate.net |

| Al₂O₃-ZrO₂-ReB₂ Coating | Ambient air, humidity | Moisture-induced chemical changes | Formation of new, unintended phases | mdpi.com |